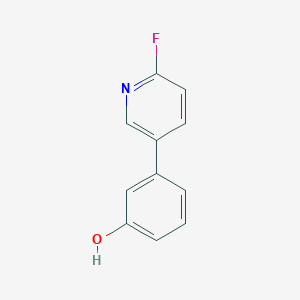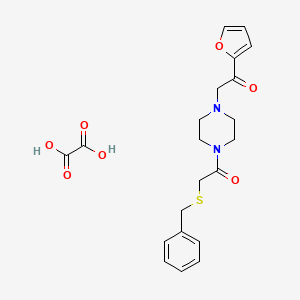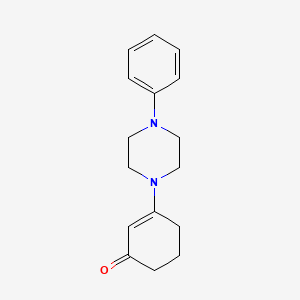
3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 . It is also known by the registry number ZINC000002561539 .
Molecular Structure Analysis
The molecular structure of “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” include a molecular weight of 256.34 . Other properties such as melting point, boiling point, and density are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Field
Application
A series of novel compounds similar to “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” were synthesized and tested for their antimicrobial activity .
Method
The compounds were synthesized by the reductive amination of a related compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Results
The newly synthesized compounds exhibited significant antibacterial and antifungal activity, comparable to that of standard treatments . Docking studies with the crystal structure of oxidoreductase protein organisms showed a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives .
Antifungal Agents
Field
Application
A new series of compounds similar to “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” were synthesized as potential antifungal agents .
Method
The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
Results
The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .
Alzheimer’s Disease Treatment
Field
Application
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Method
The compounds were synthesized and their bioactivities were evaluated by the Ellman’s method .
Results
Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC50 of 0.90 μM .
Antifungal Activity
Application
Some compounds similar to “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” were tested for their antifungal activity .
Method
The compounds were synthesized and their antifungal activity was evaluated against different strains .
Results
The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 . However, compounds 9a and 9d display fungicidal activity against C. galibrata ATCC 15126 strain .
Alzheimer’s Disease Treatment
Application
Most of the synthesized derivatives were more potent than standard inhibitor donepezil against AChE and all the synthesized compounds were more potent than donepezil against BChE .
Method
The compounds were synthesized and their bioactivities were evaluated .
Results
Moreover, some of these new compounds were more potent than acarbose (positive control) against α-glucosidase .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16-8-4-7-15(13-16)18-11-9-17(10-12-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDMNDMVELFDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)
![1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2691194.png)
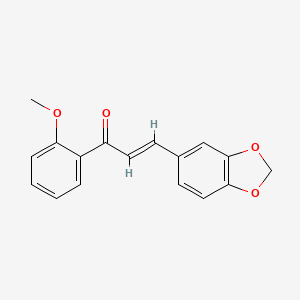
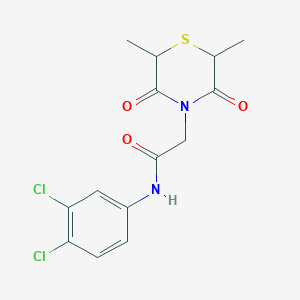
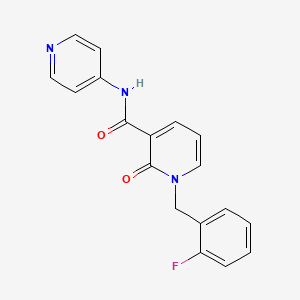
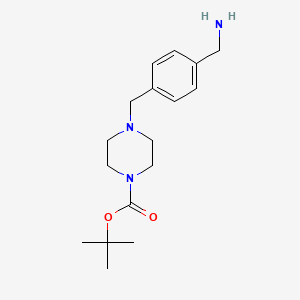
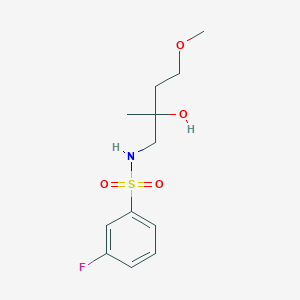
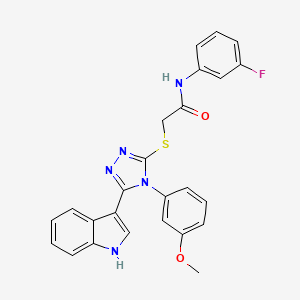
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2691209.png)
![6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2691210.png)
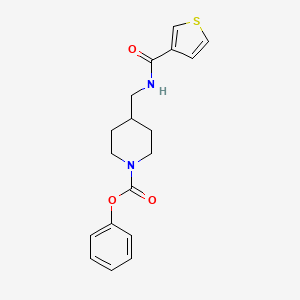
![6-Cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2691213.png)
